Cas no 275826-30-7 (Ethyl 3-amino-3-(2-bromophenyl)propanoate)
Ethyl 3-amino-3-(2-bromophenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-amino-3-(2-bromophenyl)propanoate
- Oprea1_856581
- STK131478
- BBL020389
- Ethyl 3-amino-3-(2-bromophenyl)propanoate (HCl)
- Ethyl 3-amino-3-(2-bromophenyl)propanoate
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- Inchi: 1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3
- InChI Key: OPSIOBGQBWZULR-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(CC(=O)OCC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- Topological Polar Surface Area: 52.3
Ethyl 3-amino-3-(2-bromophenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B442680-10mg |
Ethyl 3-Amino-3-(2-bromophenyl)propanoate |
275826-30-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B442680-50mg |
Ethyl 3-Amino-3-(2-bromophenyl)propanoate |
275826-30-7 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B442680-100mg |
Ethyl 3-Amino-3-(2-bromophenyl)propanoate |
275826-30-7 | 100mg |
$ 185.00 | 2022-06-07 |
Ethyl 3-amino-3-(2-bromophenyl)propanoate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on Ethyl 3-amino-3-(2-bromophenyl)propanoate
Recent Advances in the Study of Ethyl 3-amino-3-(2-bromophenyl)propanoate (CAS: 275826-30-7)
Ethyl 3-amino-3-(2-bromophenyl)propanoate (CAS: 275826-30-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, including potential anticancer and antimicrobial drugs. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and applications in drug discovery.
The compound has garnered attention due to its unique structural features, which make it a versatile building block for the construction of more complex molecules. Researchers have explored its use in the synthesis of β-amino acid derivatives, which are known for their pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of Ethyl 3-amino-3-(2-bromophenyl)propanoate via a palladium-catalyzed coupling reaction, achieving high yields and excellent enantioselectivity.
In addition to its synthetic utility, Ethyl 3-amino-3-(2-bromophenyl)propanoate has been investigated for its direct biological effects. Preliminary in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways, although further research is needed to elucidate the exact molecular targets.
Another area of interest is the potential antimicrobial properties of Ethyl 3-amino-3-(2-bromophenyl)propanoate. A recent study in the European Journal of Medicinal Chemistry (2024) reported that derivatives of this compound displayed significant activity against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that Ethyl 3-amino-3-(2-bromophenyl)propanoate could serve as a promising scaffold for the development of new antibiotics.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of Ethyl 3-amino-3-(2-bromophenyl)propanoate and its derivatives. Future research directions may include structure-activity relationship (SAR) studies to identify more potent analogs, as well as in vivo evaluations to assess efficacy and safety in animal models. Collaborative efforts between chemists and biologists will be essential to translate these findings into clinically relevant therapeutics.
In conclusion, Ethyl 3-amino-3-(2-bromophenyl)propanoate (CAS: 275826-30-7) represents a valuable compound in the field of medicinal chemistry, with potential applications in cancer and antimicrobial drug discovery. Continued research into its synthesis, biological activities, and mechanistic insights will undoubtedly contribute to the advancement of this field.
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